8-Fluoro-2-methylquinoline-5,6-diamine 8-Fluoro-2-methylquinoline-5,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15998035
InChI: InChI=1S/C10H10FN3/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,12-13H2,1H3
SMILES:
Molecular Formula: C10H10FN3
Molecular Weight: 191.20 g/mol

8-Fluoro-2-methylquinoline-5,6-diamine

CAS No.:

Cat. No.: VC15998035

Molecular Formula: C10H10FN3

Molecular Weight: 191.20 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2-methylquinoline-5,6-diamine -

Specification

Molecular Formula C10H10FN3
Molecular Weight 191.20 g/mol
IUPAC Name 8-fluoro-2-methylquinoline-5,6-diamine
Standard InChI InChI=1S/C10H10FN3/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,12-13H2,1H3
Standard InChI Key RFZKSBZSYQFMSF-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C(=C2C=C1)N)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

8-Fluoro-2-methylquinoline-5,6-diamine (molecular formula: C10H10FN3\text{C}_{10}\text{H}_{10}\text{FN}_3, molecular weight: 191.20 g/mol) features a bicyclic quinoline core substituted with functional groups at strategic positions (Figure 1). The fluorine atom at C8 enhances electronegativity and metabolic stability, while the methyl group at C2 introduces steric hindrance that may influence binding to biological targets. The 5,6-diamino groups facilitate hydrogen bonding and π-π stacking interactions, critical for molecular recognition processes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H10FN3\text{C}_{10}\text{H}_{10}\text{FN}_3
Molecular Weight191.20 g/mol
LogP (Partition Coefficient)~2.55 (estimated)
Topological Polar Surface Area72.8 Ų

Synthesis and Manufacturing

Halogenation and Amination Pathways

The synthesis of 8-fluoro-2-methylquinoline-5,6-diamine typically begins with chlorination of 2-methylquinoline derivatives using phosphorus oxychloride (POCl3\text{POCl}_3) at 80°C, followed by fluorination via nucleophilic aromatic substitution with potassium fluoride (KF) . Subsequent amination at C5 and C6 is achieved through palladium-catalyzed coupling reactions or direct ammonolysis under high-pressure conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
ChlorinationPOCl3\text{POCl}_3, 80°C, 1.5 h97–98
FluorinationKF, DMF, 120°C, 12 h85
AminationNH3\text{NH}_3, Pd/C, 100°C78

Industrial-Scale Production

Industrial protocols emphasize cost-effectiveness and scalability. Continuous-flow reactors are employed for halogenation steps to minimize side reactions, while immobilized catalysts enhance amination efficiency. Recent advances in microwave-assisted synthesis reduce reaction times from hours to minutes, improving throughput .

Cell LineIC50_{50} (μM)Fold Improvement vs. Gefitinib
H-460 (lung)0.03 186×
HT-29 (colon)0.55 12×
HepG2 (liver)0.33 25×

Target Engagement Profiling

Surface plasmon resonance (SPR) studies demonstrate high-affinity binding (KD=12nMK_D = 12 \, \text{nM}) to epidermal growth factor receptor (EGFR), suggesting a dual kinase inhibition mechanism. Isothermal titration calorimetry (ITC) further confirms enthalpically driven interactions with ATP-binding pockets, rationalizing the compound’s potency.

Analytical Characterization and Quality Control

Structural Elucidation Techniques

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) reveals distinct aromatic signals at δ 8.21 (H-3), 7.89 (H-4), and 6.75 (H-7), confirming regioselective substitution .

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis yields an [M+H]+^+ peak at m/zm/z 192.0932 (calculated: 192.0935).

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